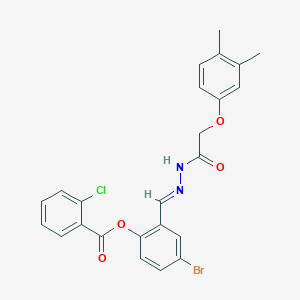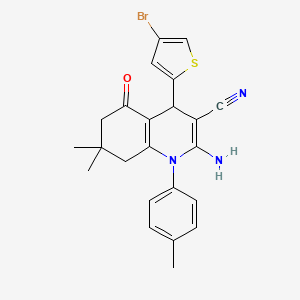![molecular formula C24H19N7O B11542889 2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Hydrazone Formation: The tetrazole derivative is then reacted with hydrazine to form the hydrazone.
Condensation Reaction: The hydrazone is then condensed with an aldehyde derivative of naphthalene to form the hydrazinylidene intermediate.
Final Coupling: The intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple binding sites. It can also serve as a building block for more complex organic molecules.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, leading to the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)benzene
- 2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)thiophene
Uniqueness
The uniqueness of 2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine lies in its combination of a naphthalene ring, a tetrazole ring, and a pyridine ring. This unique structure provides multiple sites for interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H19N7O |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-N-[(E)-[4-(pyridin-2-ylmethoxy)phenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C24H19N7O/c1-2-9-22-19(6-1)7-5-10-23(22)31-24(28-29-30-31)27-26-16-18-11-13-21(14-12-18)32-17-20-8-3-4-15-25-20/h1-16H,17H2,(H,27,28,30)/b26-16+ |
Clé InChI |
CFVJBXSPNDNEQT-WGOQTCKBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=N5 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)OCC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1Z)-3-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11542821.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11542824.png)



![N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11542841.png)
![(3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide](/img/structure/B11542853.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11542873.png)
![(4-{(E)-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11542884.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542890.png)
![N-(pyridin-2-yl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11542904.png)
![(2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11542906.png)
